Compound Description: N2-(phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (compound 14 in the paper) is an anti-HIV-1 compound that inhibits HIV-1 replication by binding to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. []
Relevance: While structurally distinct from the target compound, N2-(phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide is included here due to its shared focus on the 1,2,4-oxadiazole moiety. This structural motif plays a crucial role in binding to the PI(4,5)P2 binding site of HIV-1 MA, highlighting the potential biological relevance of 1,2,4-oxadiazoles in different molecular contexts. []
Compound Description: This compound (compound 7 in the paper) emerged as a potent anti-HIV-1 agent from a virtual screening study. It demonstrates a strong affinity for the HIV-1 matrix (MA) protein, specifically targeting its phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site. This interaction disrupts viral assembly and exhibits broad-spectrum neutralizing activity against various HIV-1 group M isolates. []
Relevance: This compound shares the 1,2,4-oxadiazole core with the target compound, 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide. Additionally, both compounds possess an acetamide group, albeit positioned differently within their structures. These shared functionalities suggest potential similarities in their biological activities and interactions with biological targets. []
Compound Description: Identified through virtual screening and subsequent biological evaluation, 3-(2-ethoxyphenyl)-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole (compound 17 in the paper) exhibits antiviral activity against HIV-1. Its mechanism of action involves binding to the HIV-1 matrix (MA) protein, specifically at the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site, thereby interfering with viral assembly. []
Relevance: Similar to 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide, this compound features the 1,2,4-oxadiazole core, underscoring the significance of this heterocyclic scaffold in designing antiviral agents, particularly those targeting the HIV-1 MA protein. []
Compound Description: This compound, identified as compound 18 in the study, displayed antiviral properties against HIV-1. Similar to the previously mentioned compounds, it targets the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein, suggesting a shared mechanism of action involving the disruption of viral assembly. []
Relevance: Although this compound does not directly share the 1,2,4-oxadiazole core with the target compound, it is noteworthy due to its identification through the same virtual screening campaign and its similar antiviral activity profile. This suggests that despite structural differences, these compounds might share a common binding site on the HIV-1 MA protein or interfere with similar stages of the viral replication cycle. []
Compound Description: This compound, denoted as C22 in the research, exhibits anti-tuberculosis (anti-TB) activity. Computational studies, including molecular docking and molecular dynamics simulations, reveal its potential to inhibit InhA and EthR, enzymes involved in the biosynthesis of mycolic acid, a crucial component of the Mycobacterium tuberculosis cell wall. []
Relevance: 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl) piperidine-1-carboxamide shares the 1,2,4-oxadiazole ring system with the target compound, 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide. Moreover, both compounds feature a substituted phenyl ring directly attached to the oxadiazole moiety, further emphasizing their structural similarity and potential for analogous biological activities. []
Compound Description: This compound, designated as 1a in the study, demonstrates notable antimicrobial activity. []
Relevance: While structurally distinct from 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide, this compound is included due to its shared focus on the 1,3,4-oxadiazole moiety. This structural motif is a key feature in both compounds and has been associated with a range of biological activities, including antimicrobial properties. []
Compound Description: This compound, labeled as 1b in the research, exhibits significant antimicrobial activity. []
Relevance: Similar to 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide, this compound incorporates the 1,3,4-oxadiazole scaffold as a central structural element. The presence of this shared heterocyclic core, known for its diverse biological properties, suggests potential commonalities in their modes of action or interactions with biological targets. []
Compound Description: This compound (compound 2a in the paper) was synthesized and evaluated for its antimicrobial properties, demonstrating potent activity against various microbial strains. The study highlights the role of laccase catalysis in the synthesis of this compound and its impact on its biological activity. []
Relevance: Although structurally different from the target compound, this compound is included due to its shared focus on the 1,3,4-oxadiazole moiety. This heterocyclic system is present in both compounds and is often associated with a wide range of biological activities, including antimicrobial effects. []
Compound Description: This compound (compound 2b in the paper) was synthesized and found to exhibit significant antimicrobial activity against different microbial strains. The study emphasizes the contribution of laccase catalysis to its synthesis and its influence on biological properties. []
Relevance: This compound, like 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide, incorporates the 1,3,4-oxadiazole ring system, a common pharmacophore in antimicrobial agents. The presence of this shared heterocycle suggests a potential for similar mechanisms of action or interactions with microbial targets. []
Compound Description: Identified as a potent antimicrobial agent within a series of synthesized 2-Aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives, this compound (compound 3 in the paper) exhibits broad-spectrum activity against various bacterial and fungal strains. []
Relevance: This compound, similar to 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide, contains the 1,3,4-oxadiazole moiety. While their structures differ in other aspects, the shared presence of this heterocycle suggests potential similarities in their interactions with biological targets, particularly in the context of antimicrobial activity. []
Relevance: This compound shares the 1,3,4-oxadiazole core with the target compound. The inclusion of a triazole ring introduces an additional pharmacophore often associated with antimicrobial properties. This structural similarity suggests a potential for overlapping mechanisms of action or interactions with similar biological targets. []
Compound Description: This compound (compound 4b in the paper) is a triazole-conjugated 1,3,4-oxadiazole derivative that displays potent antimicrobial activity. []
Relevance: Similar to 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide, this compound features the 1,3,4-oxadiazole core. Additionally, the presence of a triazole ring, a known pharmacophore for antimicrobial agents, further strengthens the structural relationship and suggests potential similarities in their modes of action or interactions with biological targets. []
Compound Description: This compound (compound 4c in the paper), a triazole-conjugated 1,3,4-oxadiazole derivative, demonstrates potent antimicrobial activity. []
Relevance: This compound and 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide share the 1,3,4-oxadiazole moiety, suggesting potential similarities in their interactions with biological targets, especially within the context of antimicrobial activity. The presence of a triazole ring, known for its contribution to antimicrobial properties, further strengthens this structural relationship. []
Compound Description: This 1,3,4-oxadiazole-linked benzopyrimidinone conjugate (compound 5a in the paper) exhibits promising antimicrobial activity. []
Relevance: Sharing the 1,3,4-oxadiazole ring system with 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide, this compound highlights the significance of this heterocyclic scaffold in designing antimicrobial agents. The structural similarities suggest potential commonalities in their mechanisms of action or interactions with microbial targets. []
Compound Description: This compound, developed as a potential antimicrobial agent, demonstrated activity against various microbial strains. []
Relevance: Sharing the 1,3,4-oxadiazole core with 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide, this compound highlights the relevance of this heterocycle in the development of antimicrobial agents. This structural similarity suggests potential commonalities in their modes of action or interactions with microbial targets. []
Quinoxaline-Oxadiazole hybrids (7)
Compound Description: A series of Quinoxaline-Oxadiazole hybrids were synthesized and evaluated for their antimicrobial potential, showcasing promising activity against a range of microbial strains. []
Relevance: While not explicitly providing specific structures for the Quinoxaline-Oxadiazole hybrids, their classification suggests the presence of both quinoxaline and oxadiazole moieties within the compounds. The target compound, 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide, also contains an oxadiazole ring. This shared heterocyclic component suggests a potential for these hybrids to exhibit similar biological activities or target similar pathways, warranting further investigation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.